molecular formula C24H32O4 B10795344 7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Cat. No.: B10795344
M. Wt: 384.5 g/mol
InChI Key: VGRCPALIWBYEPM-UHFFFAOYSA-N
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Description

7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. These compounds are characterized by a 20-carbon skeleton that includes a five-membered ring, derived from arachidonic acid . This compound is notable for its intricate structure, which includes multiple functional groups and a bicyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid typically involves several steps, starting with the Diels-Alder reaction. This reaction is commonly used to form the 7-oxabicyclo[2.2.1]heptane core by reacting furans with olefinic or acetylenic dienophiles . The subsequent steps involve functional group modifications, including hydroxylation and phenyl group introduction, under controlled conditions to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, would be critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The phenyl group and other substituents can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, this compound and its derivatives are studied for their potential roles in cellular signaling and as bioactive molecules. They can interact with various enzymes and receptors, influencing biological processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or other pharmacological activities, making them candidates for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandins: These compounds share a similar 20-carbon skeleton and are involved in various physiological processes.

    Leukotrienes: Another class of eicosanoids with similar structural features and biological activities.

    Thromboxanes: These compounds also derive from arachidonic acid and play roles in platelet aggregation and vascular functions.

Uniqueness

What sets 7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid apart is its specific combination of functional groups and bicyclic structure. This unique arrangement allows for distinct interactions with biological targets and the potential for novel applications in various fields.

Properties

Molecular Formula

C24H32O4

Molecular Weight

384.5 g/mol

IUPAC Name

7-[3-(3-hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C24H32O4/c1-17(18-9-5-4-6-10-18)21(25)14-13-20-19(22-15-16-23(20)28-22)11-7-2-3-8-12-24(26)27/h2,4-7,9-10,13-14,17,19-23,25H,3,8,11-12,15-16H2,1H3,(H,26,27)

InChI Key

VGRCPALIWBYEPM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C=CC2C3CCC(C2CC=CCCCC(=O)O)O3)O

Origin of Product

United States

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